molecular formula C10H9NO3 B058496 7-Nitro-2-tetralone CAS No. 122520-12-1

7-Nitro-2-tetralone

Cat. No.: B058496
CAS No.: 122520-12-1
M. Wt: 191.18 g/mol
InChI Key: BIZFHQDZRNKNAU-UHFFFAOYSA-N
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Description

7-Nitro-2-tetralone is a chemical compound with the molecular formula C10H9NO3. It is a derivative of tetralone, which is a ketone derivative of tetralin, a hydrogenated derivative of naphthalene. This compound is known for its unique structure, consisting of a benzene ring fused with a cyclohexanone ring, with a nitro group at the 7th position.

Preparation Methods

The synthesis of 7-Nitro-2-tetralone involves various methods. One common approach is the nitration of 2-tetralone. This process typically involves the use of nitric acid and sulfuric acid as nitrating agents.

Another method involves the intramolecular Friedel-Crafts acylation of arylalkyl acid chlorides. This method uses aluminum chloride as a catalyst and is performed under anhydrous conditions to prevent hydrolysis .

Industrial production methods often involve large-scale nitration processes, where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .

Chemical Reactions Analysis

7-Nitro-2-tetralone undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using hydrogenation over catalysts such as palladium on carbon or platinum oxide.

    Substitution: The nitro group can be replaced by other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

The major products formed from these reactions include 7-amino-2-tetralone, substituted tetralones, and various oxidized derivatives.

Scientific Research Applications

7-Nitro-2-tetralone has several scientific research applications:

    Chemistry: It serves as a precursor for the synthesis of various bioactive compounds and natural products.

    Biology: The compound is used in the study of enzyme inhibition, particularly in the inhibition of enzymes such as catechol O-methyltransferase and monoamine oxidase, which are targets for Parkinson’s disease treatment.

    Medicine: It has potential pharmacological applications, including the development of drugs for neurodegenerative diseases and cancer.

    Industry: this compound is used in the development of photoswitchable materials and other advanced materials for various industrial applications.

Mechanism of Action

The mechanism of action of 7-Nitro-2-tetralone involves its interaction with specific molecular targets and pathways. For example, in enzyme inhibition studies, the compound binds to the active site of enzymes such as catechol O-methyltransferase and monoamine oxidase, preventing the breakdown of neurotransmitters like dopamine and serotonin. This action helps in sustaining the levels of these neurotransmitters, which is beneficial in the treatment of neurodegenerative diseases .

Comparison with Similar Compounds

7-Nitro-2-tetralone can be compared with other nitro-substituted tetralones, such as 6-nitro-2-tetralone and 5-nitro-2-tetralone. These compounds share similar structural features but differ in the position of the nitro group. The unique position of the nitro group in this compound imparts distinct chemical reactivity and biological activity .

Similar compounds include:

  • 6-Nitro-2-tetralone
  • 5-Nitro-2-tetralone
  • 2-Nitro-1-tetralone

These compounds are used in similar applications but may exhibit different reactivity and potency due to the position of the nitro group.

Properties

IUPAC Name

7-nitro-3,4-dihydro-1H-naphthalen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c12-10-4-2-7-1-3-9(11(13)14)5-8(7)6-10/h1,3,5H,2,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIZFHQDZRNKNAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1=O)C=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50462255
Record name 7-Nitro-2-tetralone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50462255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122520-12-1
Record name 7-Nitro-2-tetralone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50462255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

6-Nitro-1a,2,3,7b-tetrahydronaphtho[1,2-b]oxirene (1.3 g, 6.8 mmol) was combined with anhydrous zinc iodide powder (1.0 g, 3.1 mmol) in benzene and stirred at rt under nitrogen in a dark vessel for 15 h. The reaction mixture was filtered and the filtrate concentrated under vacuum. The crude residue was purified by silica gel flash column chromatography (10-50% EtOAc/hexanes) to yield 750 mg (58%) of the desired ketone as a yellow powder. 1H NMR (400 MHz, DMSO-d6) δ 8.09 (d, J=2.1 Hz, 1H), 8.06 (dd, J=8.2, 2.4 Hz, 1H), 7.55 (d, J=8.3 Hz, 1H), 3.75 (s, 2H), 3.15 (t, J=6.7 Hz, 2H), 2.50-2.43 (m, 4H).
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
1 g
Type
catalyst
Reaction Step Three
Yield
58%

Synthesis routes and methods II

Procedure details

At 0° C., 100 g of 2-tetralone are dissolved in 460 ml of pure sulphuric acid and 84.6 g of potassium nitrate in powder form are added in small portions. The mixture is then poured onto ice and extracted using dichloromethane. Following evaporation of the solvent, the residue is purified by chromatography on silica gel using as eluant a 90/10 cyclohexane/tetrahydrofuran mixture.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
460 mL
Type
solvent
Reaction Step One
Name
potassium nitrate
Quantity
84.6 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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